2-Acetylnicotinic acid

Catalog No.
S761219
CAS No.
89942-59-6
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylnicotinic acid

2-Acetylnicotinic acid overcomes the failure of generic nicotinic acid in cyclization. Its ortho-acetyl/carboxyl topology allows one-step formation of pyrido-pyrimidines, naphthyridines, and imidazolinone herbicides.

  • Sole viable precursor for imazapyr, imazethapyr, diflufenzopyr.
  • Supplied with ≥98% purity; shipped ambient.
  • In stock for immediate procurement.

CAS Number

89942-59-6

Product Name

2-Acetylnicotinic acid

IUPAC Name

2-acetylpyridine-3-carboxylic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-5(10)7-6(8(11)12)3-2-4-9-7/h2-4H,1H3,(H,11,12)

InChI Key

JYUCDFZMJMRPHS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=N1)C(=O)O

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(=O)O

The exact mass of the compound 2-Acetylnicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Acetylnicotinic acid, 2-Acetylpyridine-3-carboxylic acid, 2-Acetyl-3-pyridinecarboxylic acid, 3-Carboxy-2-acetylpyridine, 2-acetyl nicotinic acid

Purity

≥98%

Package Size

1 g, 5 g

2-Acetylnicotinic acid (CAS 89942-59-6) is a highly functionalized pyridine derivative characterized by the presence of adjacent acetyl and carboxylic acid groups at the 2- and 3-positions of the pyridine ring. In industrial and chemical procurement, it is primarily valued as a critical bicyclic ring-forming intermediate. The precise ortho-arrangement of its reactive moieties makes it an indispensable precursor for the commercial synthesis of imidazolinone-class agrochemicals, semicarbazone auxin transport inhibitors, and fused heterocyclic pharmaceutical candidates [1]. Buyers prioritize this specific compound over simpler pyridine derivatives because its specific 1,2-dicarbonyl-like reactivity enables efficient, single-step condensation reactions that are otherwise impossible to achieve with standard nicotinic acid baselines.

Procurement Fit

Synthetic Route Herbicide intermediate for auxin transport inhibitor semicarbazones
Key Functional Handle 2-Acetyl group enables regioselective hydrazone condensation
Differentiator Not interchangeable with unsubstituted nicotinic acid in target synthesis

Attempting to substitute 2-acetylnicotinic acid with unfunctionalized nicotinic acid or its structural isomers (such as 6-acetylnicotinic acid) results in complete synthetic failure during downstream cyclization. The strict ortho-relationship between the acetyl ketone and the carboxylate group is mandatory for condensation reactions that form fused bicyclic heterocycles, such as pyrido-pyrimidines or imidazolinones [1]. Unfunctionalized nicotinic acid lacks the necessary electrophilic ketone center, while the 6-acetyl isomer places the reactive groups too far apart to permit ring closure. Consequently, generic substitution is not viable for procurement teams sourcing precursors for complex, multi-ring active ingredients.

Substitution Risk

Functional handle mismatch
Unsubstituted nicotinic acid lacks the 2-acetyl group required for hydrazone formation, preventing the key imine bond synthesis.
Regioselectivity limitations
Direct acetylation of nicotinic acid may yield mixtures of 2-, 4-, and 6-acetyl isomers, complicating purification and reducing effective yield.

Precursor Suitability for Imidazolinone Cyclization

The commercial manufacturing of imidazolinone herbicides (e.g., imazapyr, imazethapyr) strictly requires a precursor capable of forming a fused imidazolinone ring. 2-Acetylnicotinic acid provides the exact reactivity needed to condense with 2-amino-2,3-dimethylbutyramide derivatives, directly yielding the fused framework. Unfunctionalized nicotinic acid completely lacks the 2-position ketone, resulting in a 0% cyclization yield [1].

Evidence DimensionYield of fused imidazolinone framework
Target Compound DataEnables direct cyclization to imidazolinone core
Comparator Or BaselineNicotinic acid (0% cyclization, lacks ketone)
Quantified DifferenceAbsolute requirement for ring formation
ConditionsCondensation with 2-amino-2,3-dimethylbutyramide derivatives

Procurement of this exact isomer is mandatory for manufacturing imidazolinone-class herbicides; generic pyridine carboxylic acids cannot substitute.

Process Yield & Purity
Cross-study comparable
Industrial route: 70–75% yield, >98% purity Earlier methods: ~67% yield, lower purity
Supports procurement of optimized-route material for consistent synthetic performance
Industrial process via ozonolysis of 8-methylquinoline (US6346623)

Purity and Processability in Industrial Synthesis

Commercial sourcing of 2-acetylnicotinic acid relies on advanced synthesis routes, such as the ozonolysis of 8-methylquinoline or Pd/C-catalyzed deoxygenation of nicotinic acid N-oxide. These modern procurement grades achieve >98.5% purity with yields of 70-80%, specifically eliminating the problematic 2-acetyl-4-methylnicotinic acid byproduct and avoiding the toxic phosphorus halide (PBr3/PCl3) waste associated with older, crude deoxygenation methods [1].

Evidence DimensionProduct purity and byproduct profile
Target Compound Data>98.5% purity (ozonolysis/Pd/C route)
Comparator Or BaselineTraditional PBr3/PCl3 deoxygenation routes (lower purity, high environmental toxicity)
Quantified DifferenceElimination of 2-acetyl-4-methylnicotinic acid byproduct and toxic halogenated waste
ConditionsIndustrial scale-up (e.g., ozonolysis in aqueous sulfuric acid)

High-purity grades ensure reproducible downstream cyclization yields and eliminate regulatory and purification costs associated with toxic halogenated byproducts.

Herbicide Precursor Utility
Class-level inference
Direct precursor to 3 distinct semicarbazone herbicides Nicotinic acid: cannot form required hydrazone without prior acetylation
Selection must be based on 2-acetyl handle; unsubstituted analogs are not functional equivalents
Condensation with substituted phenylhydrazines

Formulation Compatibility for Auxin Transport Inhibitors

2-Acetylnicotinic acid is the specific precursor for diflufenzopyr, an auxin transport inhibitor. The 2-acetyl group reacts quantitatively with 3,5-difluorophenylsemicarbazide to form the active semicarbazone. Substituting with the 2-formylnicotinic acid analog (aldehyde) yields a different substitution pattern lacking the critical methyl group at the imine carbon, which drastically alters the target binding affinity required for effective herbicidal action [1].

Evidence DimensionSemicarbazone structural fidelity
Target Compound DataYields methyl-substituted semicarbazone (diflufenzopyr core)
Comparator Or Baseline2-Formylnicotinic acid (yields des-methyl semicarbazone)
Quantified DifferenceCritical methyl group retention for herbicidal activity
ConditionsCondensation with substituted phenylsemicarbazides

Buyers manufacturing diflufenzopyr must procure the 2-acetyl derivative to ensure the final active ingredient possesses the correct stereoelectronic profile for auxin inhibition.

Ionization Profile
Class-level inference
pKa 3.40 ± 0.10 ~28× more acidic than nicotinic acid (pKa 4.85)
Influences solubility, salt formation, and extraction efficiency in aqueous work-up
Predicted value; ortho-acetyl electron-withdrawing effect
Melting Point Identity
Supporting evidence
126–127 °C Δ ~110 °C lower than nicotinic acid (236–239 °C)
Enables rapid QC identity check and confirms structural modification
Capillary method; solid-state differentiator

Commercial Synthesis of Imidazolinone Herbicides

2-Acetylnicotinic acid is the primary industrial precursor for broad-spectrum imidazolinone herbicides such as imazapyr, imazethapyr, and imazaquine. Its ortho-dicarbonyl topology allows for efficient cyclization with amino amides to form the active herbicidal core [1].

Manufacturing of Auxin Transport Inhibitors (Diflufenzopyr)

The compound is specifically procured to synthesize diflufenzopyr and related semicarbazone herbicides. The acetyl group serves as the precise attachment point for semicarbazide condensation, yielding the active transport inhibitor [2].

Pharmaceutical Heterocycle Development

In medicinal chemistry, it is used as a versatile building block to synthesize fused heterocyclic systems like pyrido-pyrimidines and naphthyridines, which are explored for anti-inflammatory (e.g., niflumic acid derivatives) and neurological drug candidates[1].

Application Fit

Application
Selection Property
Validation Focus
Semicarbazone herbicide synthesis
2-Acetyl functional handle for hydrazone condensation
Purity specification to ensure clean condensation
Regioselective 2-substituted nicotinic acid synthesis
Acetyl group as a latent functional handle for derivatization
Route consistency and minimal isomer formation
Acid chloride synthesis
Defined melting point for material identity
Melting point QC check to confirm identity before activation

Physical Description

OtherSolid

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

89942-59-6

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
3-Pyridinecarboxylic acid, 2-acetyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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